benzyl 2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetate is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.11471265 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Benzyl 2-{[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}acetate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. Its structure includes a benzyl group attached to a pyridazinyl moiety with a sulfanyl functional group, which may influence its biological activity.
1. Anticancer Activity:
Research has indicated that compounds with similar structures to this compound exhibit anticancer properties by inhibiting key enzymes involved in cell proliferation. For instance, inhibitors of cyclin-dependent kinases (CDKs) have shown efficacy in treating various cancers by disrupting the cell cycle .
2. Inhibition of Protein Kinases:
The compound may act as an inhibitor of specific protein kinases, which are crucial for cellular signaling pathways. Studies have demonstrated that similar compounds can inhibit mitotic kinesins like HSET, leading to increased multipolarity in cancer cells, ultimately resulting in cell death .
Biological Activity Data
Biological Activity | IC50 Value (µM) | Target | Reference |
---|---|---|---|
HSET Inhibition | 2.7 | HSET (KIFC1) | |
CDK Inhibition | Varies | Cyclin-dependent kinases | |
Antioxidant Activity | Not specified | Reactive oxygen species |
Case Studies
Case Study 1: Anticancer Efficacy
In a study assessing the effects of related compounds on cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Inhibition of HSET
A recent investigation into the inhibition of HSET by structurally similar compounds revealed that treatment with these inhibitors resulted in a notable increase in multipolar spindles during mitosis in centrosome-amplified cancer cells. This effect highlights the potential for using this compound in targeting cancer cells with abnormal centrosome numbers .
Properties
IUPAC Name |
benzyl 2-[6-(2-methylpropanoylamino)pyridazin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12(2)17(22)18-14-8-9-15(20-19-14)24-11-16(21)23-10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDSVXYOVMCPCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.